5-bromo-1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-bromo-1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves multiple steps. One common method involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride in the presence of N,N-dimethylformamide to form the corresponding acyl chloride . This intermediate is then reacted with phenetole in the presence of aluminum chloride to yield the desired product . The reaction conditions typically involve temperatures ranging from 25°C to 40°C and reaction times of several hours .
Chemical Reactions Analysis
5-bromo-1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents such as halogens or nitro groups can be introduced under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-bromo-1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 5-bromo-1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one include other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: Exhibiting antiviral and anti-inflammatory properties.
Properties
Molecular Formula |
C22H24BrNO4 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
5-bromo-1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C22H24BrNO4/c1-3-5-12-24-19-11-8-16(23)13-18(19)22(27,21(24)26)14-20(25)15-6-9-17(10-7-15)28-4-2/h6-11,13,27H,3-5,12,14H2,1-2H3 |
InChI Key |
KLSPUPRFNPCPAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC)O |
Origin of Product |
United States |
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